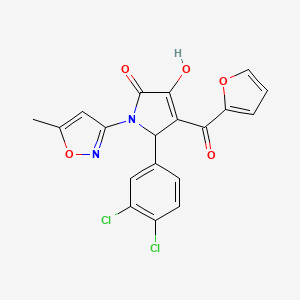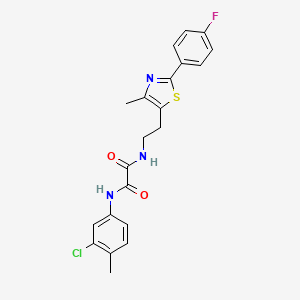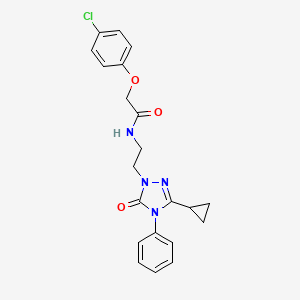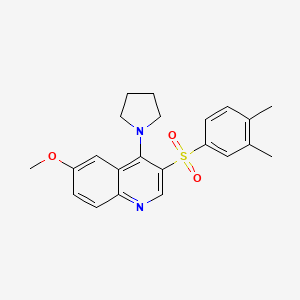![molecular formula C25H23N7O3 B2876299 N-(1-(1-(3,4-二甲苯基)-4-氧代-4,5-二氢-1H-吡唑并[3,4-d]嘧啶-6-基)-3-甲基-1H-吡唑-5-基)-2-苯氧基乙酰胺 CAS No. 1172475-10-3](/img/structure/B2876299.png)
N-(1-(1-(3,4-二甲苯基)-4-氧代-4,5-二氢-1H-吡唑并[3,4-d]嘧啶-6-基)-3-甲基-1H-吡唑-5-基)-2-苯氧基乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxyacetamide” is a derivative of pyrazolo[3,4-d]pyrimidin-4-one . These compounds have been synthesized as a result of a series of transformations including hydrolysis of ethyl 5-amino-1H-pyrazole-4-carboxylates, cyclization of the carboxylic acids thus obtained to pyrazolo[3,4-d][1,3]oxazin-4(1H)-ones, and treatment of the latter with substituted anilines .
Synthesis Analysis
The synthesis of this compound involves a series of transformations including hydrolysis of ethyl 5-amino-1H-pyrazole-4-carboxylates, cyclization of the carboxylic acids thus obtained to pyrazolo[3,4-d][1,3]oxazin-4(1H)-ones, and treatment of the latter with substituted anilines . The final pyrazolo[3,4-d]pyrimidin-4-one derivatives can also be synthesized from 5-(arylamido)-1H-pyrazole-4-carboxylic acids in the presence of a catalytic amount of anhydrous zinc (II) chloride .科学研究应用
Antioxidant Activity
The pyrazoline derivatives have been studied for their antioxidant properties . Oxidative stress is linked to the overexpression of reactive oxygen species (ROS), which can negatively affect different cellular components. Molecules like the one may help in scavenging free radicals, reducing oxidative stress, and potentially preventing diseases related to cellular damage .
Antimicrobial and Antifungal Applications
Pyrazolines and their derivatives exhibit antimicrobial and antifungal activities . These compounds can be designed to target specific pathogens, providing a pathway for the development of new antibiotics and antifungal agents to combat resistant strains of bacteria and fungi .
Antiparasitic Effects
The structural complexity of pyrazoline derivatives makes them suitable candidates for antiparasitic drugs . They can be tailored to interfere with the life cycle of various parasites, offering potential treatments for parasitic infections .
Anti-inflammatory and Antidepressant Uses
Due to their pharmacological activities, compounds like the one mentioned may have applications as anti-inflammatory and antidepressant medications. They can modulate biochemical pathways involved in inflammation and mood regulation .
Anticonvulsant Properties
Research has indicated that pyrazoline derivatives can have anticonvulsant effects , which could be beneficial in the treatment of epilepsy and other seizure disorders .
Antitumor and Anticancer Potential
The pyrazoline nucleus is a promising scaffold for the synthesis of drugs with antitumor and anticancer activities . These compounds can be engineered to target specific cancer cells, inhibit tumor growth, or enhance the efficacy of existing cancer treatments .
Neuroprotective Effects
The compound’s ability to modulate acetylcholinesterase (AchE) activity suggests potential neuroprotective applications . It could be used in the treatment of neurodegenerative diseases or to mitigate neurotoxicity .
Pharmacological Research
Indole derivatives, which share some structural similarities with the compound , have a broad spectrum of biological activities. This makes them valuable in pharmacological research for developing new therapeutic agents with diverse applications, such as antiviral, anti-HIV, antidiabetic, and antimalarial drugs .
属性
IUPAC Name |
N-[2-[1-(3,4-dimethylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N7O3/c1-15-9-10-18(11-16(15)2)31-23-20(13-26-31)24(34)29-25(28-23)32-21(12-17(3)30-32)27-22(33)14-35-19-7-5-4-6-8-19/h4-13H,14H2,1-3H3,(H,27,33)(H,28,29,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWDFJURKFTVLII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)N4C(=CC(=N4)C)NC(=O)COC5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-methyl-N-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]azetidin-3-amine](/img/structure/B2876216.png)

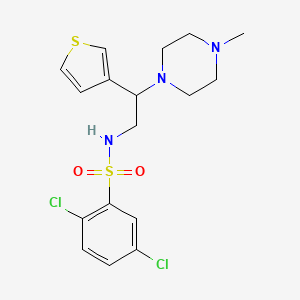

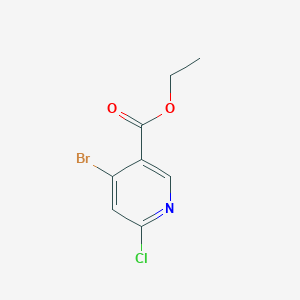
![4-cyano-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2876224.png)
![Ethyl 2-({2-[(4-chlorophenyl)methylene]hydrazino}carbonyl)-3-{[3-(trifluoromethyl)anilino]carbonyl}cyclopropanecarboxylate](/img/structure/B2876226.png)
![N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2876227.png)
